Thieno[2,3-c] vs. Thieno[2,3-b] Regioisomer: Antileishmanial Activity Categorical Advantage
In a direct head-to-head in vitro evaluation against three Leishmania species, all six N-Boc-thieno[2,3-b]pyridine analogs (1a–1f) were completely inactive at the highest test concentration (IC₅₀ >10 μM across L. amazonensis, L. braziliensis, and L. infantum). In contrast, four of nine N-Boc-thieno[2,3-c]pyridine analogs (2b, 2c, 2f, 2g) exhibited IC₅₀ values in the 2.11–9.62 μM range, with compound 2f achieving IC₅₀ values of 4.73 μM (L. amazonensis), 2.78 μM (L. braziliensis), and 2.11 μM (L. infantum), accompanied by selectivity indices (SI = CC₅₀/IC₅₀) of 58.0–130.1 vs. RAW 264.7 macrophages—substantially surpassing the reference drug amphotericin B (SI = 1.0–2.5) [1]. The regioisomeric switch from thieno[2,3-b]pyridine to thieno[2,3-c]pyridine converted an entirely inactive scaffold into a productive antileishmanial chemotype.
| Evidence Dimension | Antileishmanial activity (IC₅₀, promastigotes) and selectivity index (SI) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine scaffold derivatives IC₅₀ range 2.11–9.62 μM; SI up to 130.1 (compound 2f) |
| Comparator Or Baseline | Thieno[2,3-b]pyridine scaffold derivatives IC₅₀ all >10 μM (inactive); amphotericin B IC₅₀ 0.32–0.84 μM, SI 1.0–2.5 |
| Quantified Difference | Activity gain: from >10 μM (inactive) to 2.11–9.62 μM; SI gain: up to >60-fold over amphotericin B; the [2,3-c] scaffold is categorically active whereas [2,3-b] is inactive |
| Conditions | MTT assay; promastigote forms of L. amazonensis, L. braziliensis, L. infantum; RAW 264.7 macrophages for cytotoxicity; highest test concentration 10 μM |
Why This Matters
Procurement of the thieno[2,3-c]pyridine scaffold (rather than [2,3-b] or other regioisomers) is a non-negotiable requirement for antileishmanial discovery programs; the [2,3-b] scaffold yields zero hits in this therapeutic context.
- [1] Traj, P. et al. Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025, 118, 118118. Table 1, Section 2.2. View Source
